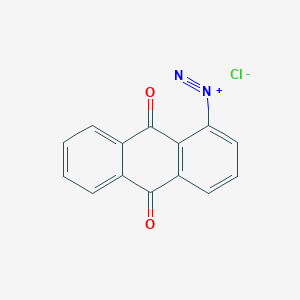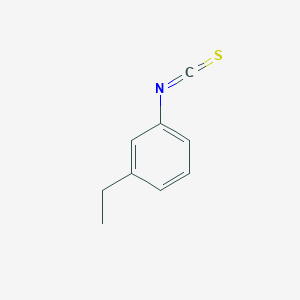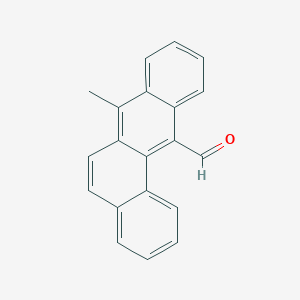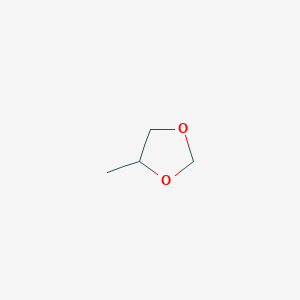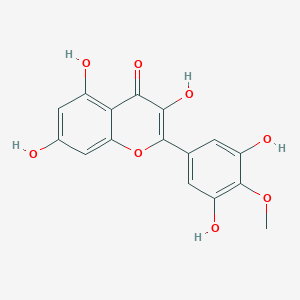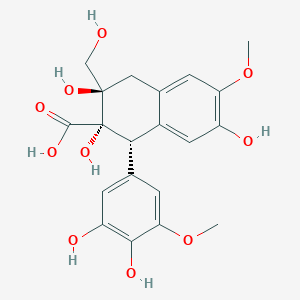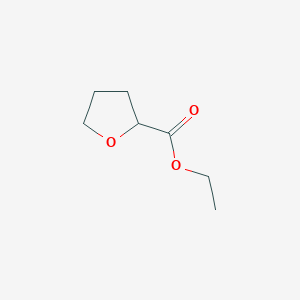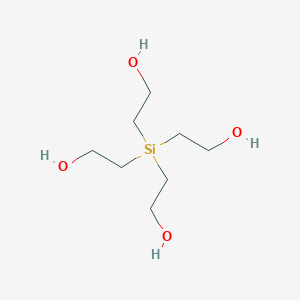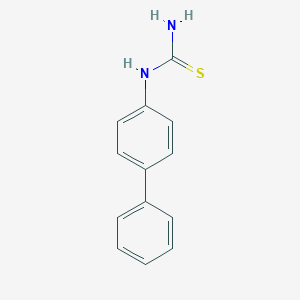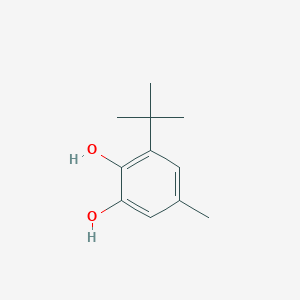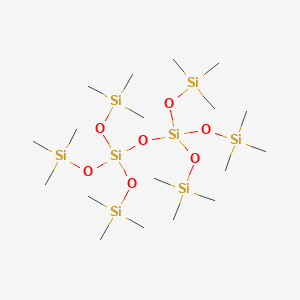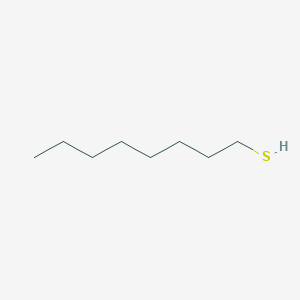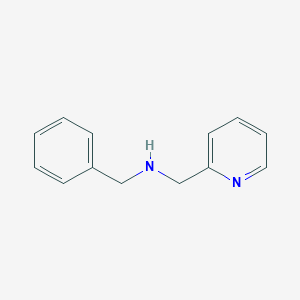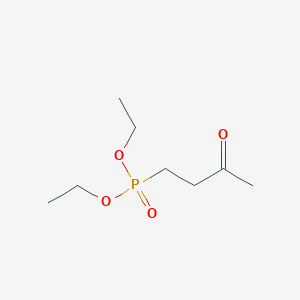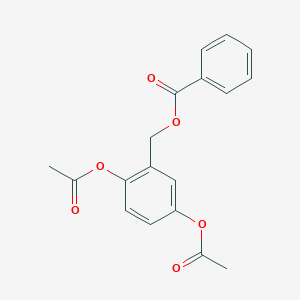
(2,5-Diacetyloxyphenyl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Diacetyloxyphenyl)methyl benzoate, also known as DAPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DAPB is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.
Aplicaciones Científicas De Investigación
(2,5-Diacetyloxyphenyl)methyl benzoate has been studied for its potential applications in various scientific fields. In medicinal chemistry, (2,5-Diacetyloxyphenyl)methyl benzoate has been investigated for its anti-inflammatory and anti-tumor properties. Studies have shown that (2,5-Diacetyloxyphenyl)methyl benzoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation. (2,5-Diacetyloxyphenyl)methyl benzoate has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
In material science, (2,5-Diacetyloxyphenyl)methyl benzoate has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. (2,5-Diacetyloxyphenyl)methyl benzoate can act as a linker molecule that connects metal ions to form MOFs with specific properties.
Mecanismo De Acción
The mechanism of action of (2,5-Diacetyloxyphenyl)methyl benzoate in inhibiting COX-2 activity involves the binding of (2,5-Diacetyloxyphenyl)methyl benzoate to the active site of the enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, which reduces inflammation. The mechanism of action of (2,5-Diacetyloxyphenyl)methyl benzoate in inducing apoptosis in cancer cells is not fully understood, but it may involve the disruption of mitochondrial function and the activation of caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2,5-Diacetyloxyphenyl)methyl benzoate can reduce inflammation and pain in animal models of arthritis and colitis. (2,5-Diacetyloxyphenyl)methyl benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the toxicity and pharmacokinetics of (2,5-Diacetyloxyphenyl)methyl benzoate have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-Diacetyloxyphenyl)methyl benzoate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. (2,5-Diacetyloxyphenyl)methyl benzoate can also be modified to produce analogs with different properties. However, the limitations of (2,5-Diacetyloxyphenyl)methyl benzoate include its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on (2,5-Diacetyloxyphenyl)methyl benzoate. In medicinal chemistry, (2,5-Diacetyloxyphenyl)methyl benzoate analogs can be synthesized and evaluated for their anti-inflammatory and anti-tumor properties. In material science, (2,5-Diacetyloxyphenyl)methyl benzoate can be used to synthesize MOFs with specific properties for various applications. The toxicity and pharmacokinetics of (2,5-Diacetyloxyphenyl)methyl benzoate need to be further evaluated to determine its potential as a drug candidate. Overall, the research on (2,5-Diacetyloxyphenyl)methyl benzoate has the potential to contribute to the development of new materials and drugs with important applications in various fields.
Métodos De Síntesis
(2,5-Diacetyloxyphenyl)methyl benzoate can be synthesized through a reaction between 2,5-dihydroxybenzaldehyde and methyl benzoate in the presence of a base catalyst. The reaction produces (2,5-Diacetyloxyphenyl)methyl benzoate as a solid product that can be purified through recrystallization. The purity of (2,5-Diacetyloxyphenyl)methyl benzoate can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
Número CAS |
17019-78-2 |
|---|---|
Nombre del producto |
(2,5-Diacetyloxyphenyl)methyl benzoate |
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
(2,5-diacetyloxyphenyl)methyl benzoate |
InChI |
InChI=1S/C18H16O6/c1-12(19)23-16-8-9-17(24-13(2)20)15(10-16)11-22-18(21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Clave InChI |
KFOUCBGGQJRKPH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)COC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)COC(=O)C2=CC=CC=C2 |
Sinónimos |
2,5-Dihydroxybenzenemethanol 2,5-diacetate α-benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



